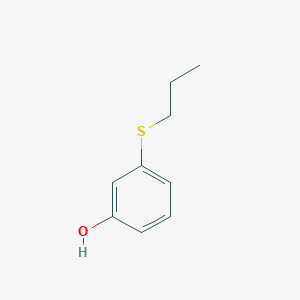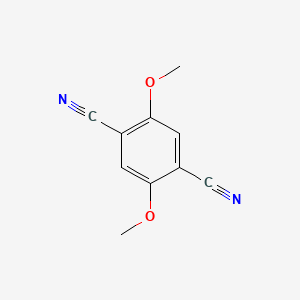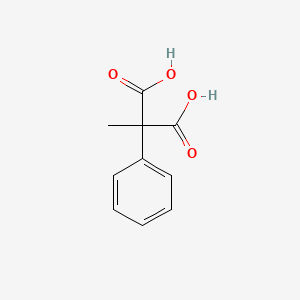
2-Oxo-4-phenylbutyricacidmethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-phenylbutyric acid methyl ester is a chemical compound with the molecular formula C11H12O3. It is an ester derivative of 2-oxo-4-phenylbutyric acid and is used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important drugs for managing hypertension and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxo-4-phenylbutyric acid methyl ester typically involves the reaction of beta-halogeno ethylbenzene with magnesium to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired ester. The reaction conditions include maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization .
Another method involves the Grignard reaction of beta-bromophenylethane with magnesium in methyl tert-butyl ether, followed by the addition reaction with diethyl oxalate. The reaction conditions for the Grignard reaction range from 30°C to 60°C, and the addition reaction is carried out at temperatures between -30°C and 50°C .
Industrial Production Methods
Industrial production of 2-Oxo-4-phenylbutyric acid methyl ester follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of high vacuum rectification is common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-phenylbutyric acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: 2-Oxo-4-phenylbutyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenylbutyric acid methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-phenylbutyric acid methyl ester involves its conversion to active metabolites that interact with specific molecular targets. In the case of its role as a precursor for ACE inhibitors, the compound is converted to active drugs that inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II and lowering blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-4-phenylbutyric acid methyl ester can be compared with other similar compounds such as:
2-Oxo-4-phenylbutyric acid: The parent acid form, which lacks the ester group.
2-Hydroxy-4-phenylbutyric acid methyl ester: The reduced form of the compound.
Ethyl 2-oxo-4-phenylbutyrate: An ester derivative with an ethyl group instead of a methyl group.
The uniqueness of 2-Oxo-4-phenylbutyric acid methyl ester lies in its specific ester group, which influences its reactivity and applications in synthesis and pharmaceutical development .
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUQMYYRYOPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7903581.png)

![4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid](/img/structure/B7903611.png)







